molecular formula C₇H₅ClHgO₂ B043522 4-Chloromercuribenzoic acid CAS No. 59-85-8

4-Chloromercuribenzoic acid

Cat. No. B043522
CAS RN: 59-85-8
M. Wt: 357.16 g/mol
InChI Key: YFZOUMNUDGGHIW-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 4-Chloromercuribenzoic acid analogs involves multistep reactions that can serve as a proxy for understanding its potential synthesis. For example, the synthesis of 4-Chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline through a series of reactions including Sandmeyer reaction, bromination, and Grignard reaction highlights a methodological approach that could be adapted for 4-Chloromercuribenzoic acid (Zhao Hao-yu, 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 4-chloro-3-sulfamoylbenzoic acid, provides insight into the crystalline structure, molecular geometry, and intermolecular interactions. Such studies, involving single crystal X-ray diffraction and Hirshfeld surface analysis, reveal the solid-state arrangement and potential reactivity pathways (C. Kavitha et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving halogenated benzoic acids, such as the versatility observed in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic Acid, indicate the reactivity and interaction potential of these compounds with other chemicals. The formation of molecular salts through crystal engineering approaches showcases the compounds' ability to engage in charge-assisted acid-pyridine/amine heterosynthons, highlighting their chemical reactivity and bonding capabilities (Madhavi Oruganti et al., 2017).

Physical Properties Analysis

The physical properties of similar compounds, such as their crystalline structures, melting points, and solubility, are crucial for understanding how 4-Chloromercuribenzoic acid might behave under different conditions. For instance, the solid-state versatility of 2-Chloro-4-nitrobenzoic Acid in forming various molecular salts and cocrystals underlines the significance of physical properties in determining the compound's stability and applicability in different environments.

Chemical Properties Analysis

Investigations into the chemical properties of analogous compounds, including their spectroscopic signatures, reactivity, and anti-bacterial studies, offer a glimpse into the potential functionalities of 4-Chloromercuribenzoic acid. The study of 4-chloro-3-sulfamoylbenzoic acid, for example, elucidates the compound's structural, vibrational, and electronic properties, alongside its moderate anti-bacterial activity against various bacteria strains, suggesting a range of chemical properties that could be explored for 4-Chloromercuribenzoic acid (C. Kavitha et al., 2020).

Scientific Research Applications

Protease Inhibition

  • Scientific Field: Molecular Biology
  • Application Summary: 4-Chloromercuribenzoic acid (PCMB) is used as a protease inhibitor, especially in molecular biology applications . It reacts with thiol groups in proteins and is therefore an inhibitor of enzymes that are dependent on thiol reactivity, including cysteine proteases such as papain .
  • Methods of Application: The specific methods of application can vary depending on the experiment, but generally, PCMB is added to the protein solution where it reacts with the thiol groups in the proteins .
  • Results or Outcomes: The result is the inhibition of certain enzymes, which can be useful in various molecular biology applications .

Titrimetric Quantification of Thiol Groups

  • Scientific Field: Biochemistry
  • Application Summary: Due to its reactivity with thiols, PCMB is used in titrimetric quantification of thiol groups in proteins .
  • Methods of Application: The specific methods of application can vary, but generally, PCMB is added to the protein solution where it reacts with the thiol groups. The amount of PCMB that reacts is then measured, providing a quantification of the thiol groups .
  • Results or Outcomes: This method provides a quantitative measure of thiol groups in proteins .

Enhancing Carbapenem Sensitivity in Bacteria

  • Scientific Field: Microbiology
  • Application Summary: PCMB has been found to enhance carbapenem sensitivity among pathogenic Gram-negative bacteria by altering blaVIM, adeB, and ompC expression .
  • Methods of Application: In this study, the bactericidal and meropenem resistance reversing potential of PCMB was investigated against carbapenem-resistant Gram-negative bacteria (CRGNB) by MIC determination, checkerboard assay, time-kill assay, and cellular viability assay .
  • Results or Outcomes: PCMB exhibited at least four-fold reduced MIC value (2-256μg/ml) than that of meropenem against CRGNB. Moreover, PCMB exhibited synergism with meropenem against 86.06% of CRGNB .

Safety And Hazards

4-Chloromercuribenzoic acid is fatal in contact with skin and if inhaled . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

One study found that 4-Chloromercuribenzoic acid enhances carbapenem sensitivity among pathogenic Gram-negative bacteria by altering blaVIM, adeB, and ompC expression . This suggests that PCMB could potentially be used to combat antibiotic resistance in the future .

properties

IUPAC Name

(4-carboxyphenyl)-chloromercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOUMNUDGGHIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClHgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040725
Record name 4-Chloromercuribenzoic acid
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Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Insoluble in water (303 mg/L at 25 deg C); [ChemIDplus] White solid; Slightly soluble in water; [Alfa Aesar MSDS]
Record name p-Chloromercuribenzoic acid
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Vapor Pressure

0.0000148 [mmHg]
Record name p-Chloromercuribenzoic acid
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Product Name

4-Chloromercuribenzoic acid

CAS RN

59-85-8
Record name 4-chloromercuribenzoic acid
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Record name Mercurate(1-), (4-carboxylatophenyl)chloro-, hydrogen
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Record name 4-Chloromercuribenzoic acid
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Record name 4-chloromercuriobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
A Pal, A Tripathi - Drug and Chemical Toxicology, 2020 - Taylor & Francis
… 4-Chloromercuribenzoic acid (pCMB) is an efficient metallo-enzyme inhibitor, and quercetin is known for antioxidant, antiviral, anticancer, antimicrobial, and anti-inflammatory activities. …
Number of citations: 5 www.tandfonline.com
A Pal, A Tripathi - Journal of Infection and Public Health, 2020 - Elsevier
… 4-Chloromercuribenzoic acid (pCMB) is one of such inhibitors whose cysteine modifying potential has been utilized to inhibit MBL activity [7]. Like most of the metallo enzymes, MBLs …
Number of citations: 1 www.sciencedirect.com
D Hendriks, W Wang, S Scharpé, MP Lommaert… - … et Biophysica Acta (BBA …, 1990 - Elsevier
… 4-Chloromercuribenzoic acid. of the enzyme dilutions were preincubated with 10 #1 of a 1.5 mM solution of 4-chloromercuribenzoic acid in buffer A for 1 h on ice (the final concentration …
Number of citations: 158 www.sciencedirect.com
G MAKSAY, Z TEGYEY, L ÖTVÖS - 1978 - degruyter.com
… A substantial part of the data (inhibition with 4-chloromercuribenzoic acid, cations of heavy … , for ΙΟμΜ iPr2jPF or ImM 4-chloromercuribenzoic acid causes complete inhibition of esterase …
Number of citations: 20 www.degruyter.com
P Lu, L Jin, B Liang, J Zhang, S Li, Z Feng… - Current microbiology, 2011 - Springer
… The carboxyesterase activity of the cell-free extracts was assayed and strongly inhibited by 4-chloromercuribenzoic acid (PCMB), diethyl pyrocarbonate (DEPC), phenylmethylsulfonyl …
Number of citations: 41 link.springer.com
Z Huang, L Dostal, JP Rosazza - Journal of bacteriology, 1994 - Am Soc Microbiol
… However, mercuric and cupric ion, 4-chloromercuribenzoic acid, N-ethylmaleimide, and iodoacetamide inhibition suggest that sulfhydryl groups are required for catalysis. Histidine does …
Number of citations: 88 journals.asm.org
FM BEKLER, S YALAZ, RG GÜVEN, O ACER… - The Online Journal of …, 2018 - tojsat.net
… concentrations of chelating agents (ethylenediaminetetraacetic acid, 1, 10 phenantroline), some chemicals (dithiothreitol, phenylmethlysulfonyl fluoride, 4-Chloromercuribenzoic acid, N-…
Number of citations: 1 www.tojsat.net
E Rempel, L Hoelting, T Waldmann, NV Balmer… - Archives of …, 2015 - Springer
… We also tested a heterogeneous group of ‘mercurials’ (methylmercury, thimerosal, mercury(II)chloride, mercury(II)bromide, 4-chloromercuribenzoic acid, phenylmercuric acid). …
Number of citations: 96 link.springer.com
L Srp, V CHROMÝ - Chem. zvesti, 1977 - chemicalpapers.com
… Additional analytical samples were mercuric chloroanilate, 4-chloromercuribenzoic acid, phenylmercurichloride, and 4-methylphenylmercurichloride. Purity was checked by means of …
Number of citations: 1 www.chemicalpapers.com
U Matern - Archives of Biochemistry and Biophysics, 1983 - Elsevier
… These esterases are unspecific and are best described as one acetyl- and three arylesterases on the basis of inhibition studies by 4-chloromercuribenzoic acid and diisopropyl …
Number of citations: 34 www.sciencedirect.com

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